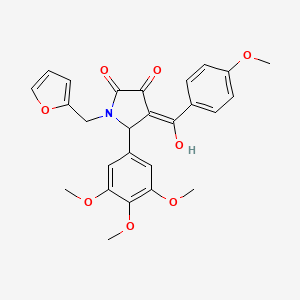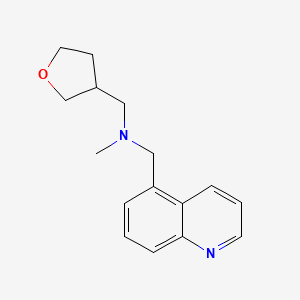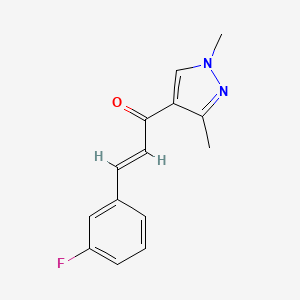
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine, also known as FLI-06, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine exerts its effects by inhibiting the activity of a protein called Rho kinase (ROCK), which plays a key role in various cellular processes such as cell migration, proliferation, and apoptosis. By inhibiting ROCK, this compound can modulate these processes and promote tissue repair, inhibit cancer growth, and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In animal models of spinal cord injury, this compound has been found to promote axonal regeneration, reduce inflammation, and improve motor function. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell death, and sensitize cells to chemotherapy drugs. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and some organic solvents can pose challenges for its use in certain experimental systems. Additionally, the lack of available data on its pharmacokinetics and pharmacodynamics in vivo can limit its translation to clinical applications.
Direcciones Futuras
There are several future directions for 2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential therapeutic applications in other fields such as cardiovascular diseases, diabetes, and neurodegenerative diseases. Additionally, the identification of this compound analogs with improved properties can enhance its therapeutic potential and facilitate its translation to clinical applications.
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research for its potential therapeutic applications. Its inhibition of ROCK activity has been shown to have beneficial effects in various experimental systems, including spinal cord injury, cancer, and viral infections. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Métodos De Síntesis
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 2-(4-fluorophenyl)acetic acid ethyl ester. This intermediate is then reacted with 5-isopropylpyrimidine-4-amine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to enhance the regeneration of damaged axons and promote functional recovery in animal models of spinal cord injury. In cancer research, this compound has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as dengue and Zika.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-4-(5-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-12(2)15-9-19-11-20-17(15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAQCSURDOLLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)
![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)
![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)


![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)